

# Spectroscopic Characterization of 2-Bromo-6-iodopyridine: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-6-iodopyridine**

Cat. No.: **B1338975**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-iodopyridine**, a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-iodopyridine**. These values are intended to serve as a reference for the identification and characterization of the compound.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.55	t	~ 7.8	H-4
~ 7.45	d	~ 7.8	H-3
~ 7.35	d	~ 7.8	H-5

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 145.0	C-2
~ 140.0	C-4
~ 130.0	C-3
~ 128.0	C-5
~ 120.0	C-6

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1560 - 1540	Strong	C=C/C=N stretching (pyridine ring)
1440 - 1420	Strong	C=C/C=N stretching (pyridine ring)
~ 1100	Medium	C-Br stretch
~ 1050	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
283/285	High	[M] <sup>+</sup> (Molecular ion with Br isotopes)
204	Medium	[M - Br] <sup>+</sup>
156	Medium	[M - I] <sup>+</sup>
78	High	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may need to be optimized.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-6-iodopyridine** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the concentration. Use tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) and a significantly larger number of scans will be required compared to <sup>1</sup>H NMR to achieve a good signal-to-noise ratio.[1]

### Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Bromo-6-iodopyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of an empty KBr pellet should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

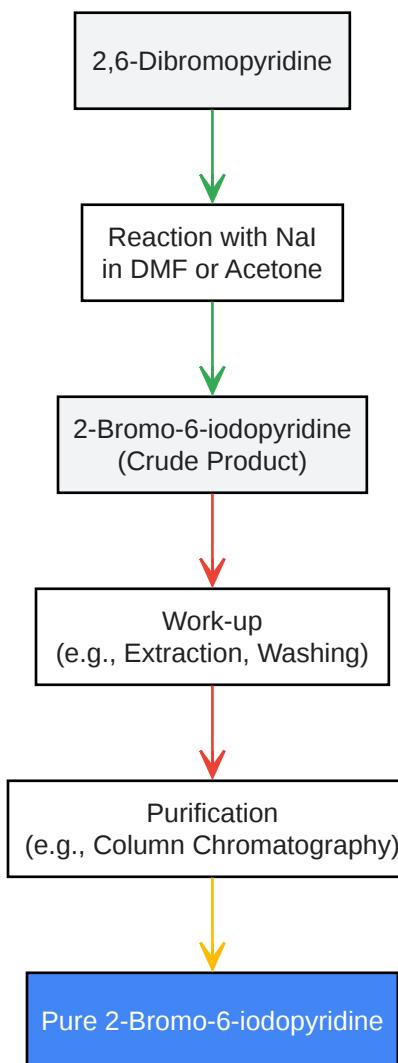
This protocol outlines a general procedure using an Electron Ionization (EI) source.

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight).
- Detection: The detector records the abundance of ions at each mass-to-charge ( $m/z$ ) ratio to generate the mass spectrum.

## Visualizations

### Synthesis of 2-Bromo-6-iodopyridine

**2-Bromo-6-iodopyridine** can be synthesized from 2,6-dibromopyridine through a halogen exchange reaction. The following diagram illustrates a typical synthetic workflow.

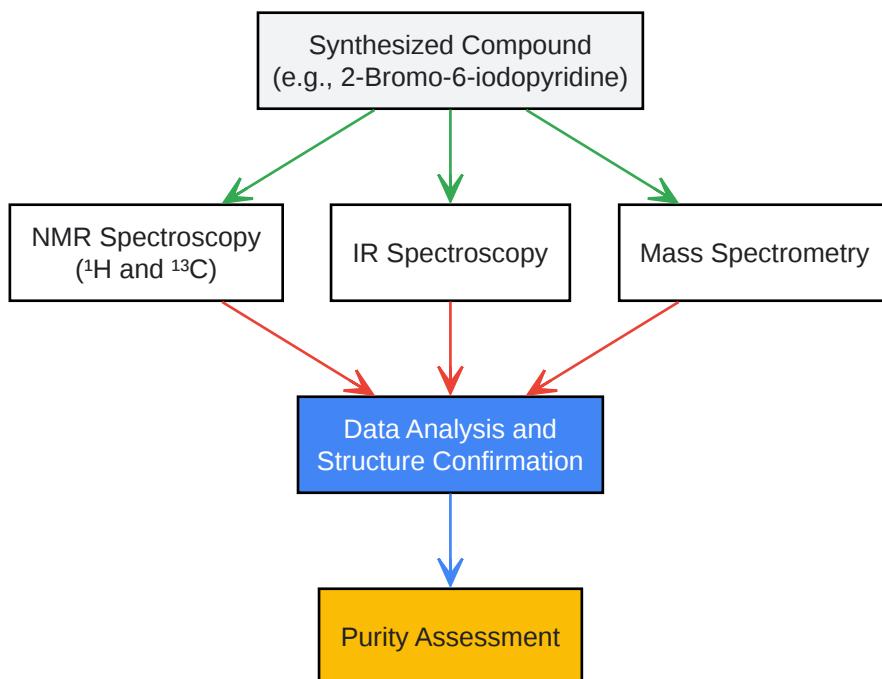


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Caption: Synthetic workflow for **2-Bromo-6-iodopyridine**.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **2-Bromo-6-iodopyridine**.



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## References

- 1. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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